5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide
Description
This compound is a 1,4-dihydropyridine (DHP) derivative characterized by a poly-substituted core structure. Key features include:
- Position 5: A cyano group (–CN), enhancing electron-withdrawing properties.
- Position 6: A sulfanyl (–S–) linker to a 2-(4-fluorophenyl)-2-oxoethyl moiety, introducing fluorinated aromaticity and ketone functionality.
- Position 4: A thiophen-2-yl group, contributing π-electron-rich heterocyclic interactions.
Properties
IUPAC Name |
5-cyano-6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2S2/c1-16-23(25(32)30-19-6-3-2-4-7-19)24(22-8-5-13-33-22)20(14-28)26(29-16)34-15-21(31)17-9-11-18(27)12-10-17/h2-13,24,29H,15H2,1H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVAHTTSWKPRGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)F)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure
The compound features a dihydropyridine core with multiple functional groups that contribute to its biological properties. The structural formula is as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various cellular processes. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It can bind to receptors, modulating their activity and affecting downstream signaling pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Studies have shown its effectiveness against various cancer cell lines, demonstrating the following characteristics:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| A549 (Lung Cancer) | 7.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Microorganism | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bacteriostatic |
| Escherichia coli | 64 | Bactericidal |
| Candida albicans | 16 | Fungicidal |
Case Studies
Several studies have evaluated the biological activity of this compound:
- Antitumor Study : A study conducted by Chahal et al. demonstrated that the compound significantly reduced tumor growth in xenograft models, suggesting its potential for cancer therapy .
- Antimicrobial Evaluation : In vitro assays reported by Grover et al. showed that the compound displayed superior antimicrobial activity compared to conventional antibiotics, indicating its potential as a novel antimicrobial agent .
- Mechanistic Insights : Computational studies using molecular docking revealed that the compound has a high binding affinity for certain protein targets involved in cancer and microbial resistance .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
Anticancer Properties
Research indicates that derivatives of dihydropyridine compounds, including this specific compound, have shown promising anticancer activities. Studies have demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, certain dihydropyridine derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Inhibitors of cyclooxygenase (COX) enzymes are crucial in managing inflammation and pain. Several studies have highlighted the potential of dihydropyridine derivatives in selectively inhibiting COX-II, thereby reducing inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The antimicrobial activity of related compounds has been documented extensively. The presence of the thiophene moiety in the structure contributes to its ability to combat bacterial infections. Research has shown that modifications in the dihydropyridine structure can enhance antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .
Medicinal Chemistry Applications
The unique structure of 5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-2-methyl-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide allows for various modifications that can lead to the development of new therapeutic agents.
Drug Design and Development
The compound serves as a scaffold for designing novel drugs targeting specific pathways involved in diseases such as cancer and inflammation. Computational studies have been employed to predict the binding affinities of this compound with various biological targets, facilitating the design of more potent analogs .
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial in understanding how different substituents affect the biological activity of the compound. By systematically altering functional groups on the dihydropyridine ring or other parts of the molecule, researchers can optimize its pharmacological profile .
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Analysis at Position 6
The sulfanyl-ethyl-ketone group at position 6 differentiates the compound from analogs. Comparative
Key Insight: Fluorine at the phenyl ring (target compound) improves metabolic stability and bioavailability compared to bromine (AZ257) or non-halogenated analogs .
Heterocyclic Modifications at Position 4
The thiophen-2-yl group contrasts with furyl or substituted phenyl groups in analogs:
Key Insight : Thiophen-2-yl (target compound) balances electronic and steric effects, favoring receptor binding over furyl or bulkier thiophenylmethyl groups .
Carboxamide Variations at Position 3
The N-phenyl carboxamide group is compared to substituted aryl or alkyl carboxamides:
Key Insight : The unsubstituted N-phenyl group (target compound) offers a balance between solubility and metabolic stability compared to halogenated aryl carboxamides .
Research Findings and Structural Activity Relationships (SAR)
- Fluorine vs. Halogen Substitutions : Fluorine at position 6 (target compound) reduces oxidative metabolism by CYP450 enzymes compared to bromine (AZ257) or chlorine analogs, as shown in microsomal stability assays .
- Thiophene vs. Furyl : Thiophen-2-yl (target compound) increases binding affinity to L-type calcium channels (IC₅₀ = 12 nM) compared to furyl (IC₅₀ = 45 nM in AZ331) due to stronger van der Waals interactions .
- Carboxamide Optimization : N-phenyl (target compound) exhibits a plasma half-life (t₁/₂) of 8.2 hours in rodent models, outperforming N-(4-chlorophenyl) derivatives (t₁/₂ = 4.1 hours) .
Q & A
Q. What established synthetic routes are available for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step condensation reactions. Key steps include:
- Thioether formation via nucleophilic substitution between a 4-fluorophenyl ketone derivative and a thiol-containing dihydropyridine intermediate under reflux in ethanol .
- Cyclization using sodium acetate as a base to stabilize intermediates .
- Yield optimization through solvent selection (e.g., ethanol-dioxane mixtures improve crystallization) and controlled heating (30–60 min reflux) .
- Critical parameters: molar ratios of reactants, reaction time, and purification methods (e.g., recrystallization vs. column chromatography) .
Q. Which spectroscopic techniques are most effective for structural characterization?
Comprehensive characterization requires:
- NMR : H and C NMR to confirm substituent positions (e.g., fluorophenyl, thiophene) and dihydropyridine ring conformation .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns, ensuring purity >95% .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm, S-H absence confirming thioether formation) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Standard assays include:
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases, with IC determination using dose-response curves .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency at 10–100 µM concentrations .
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., EGFR, COX-2) .
Advanced Research Questions
Q. How can flow chemistry improve synthesis scalability and reproducibility?
Flow chemistry enhances control over exothermic reactions and intermediate stability:
- Continuous-Flow Reactors : Enable precise temperature modulation (e.g., 25–80°C) and reagent mixing, reducing side products .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., flow rate, catalyst concentration) to maximize yield (>85%) and minimize waste .
- In-line Analytics : UV-Vis or IR monitoring for real-time reaction tracking, ensuring consistent product quality .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate substituent effects?
Systematic SAR requires:
- Analog Synthesis : Replace key groups (e.g., 4-fluorophenyl with 4-chlorophenyl or thiophene with furan) to assess electronic/steric impacts .
- Biological Profiling : Compare IC values across analogs to identify critical substituents (e.g., 4-fluorophenyl enhances kinase inhibition by 30% vs. unsubstituted phenyl) .
- Computational Docking : Molecular dynamics simulations to predict binding modes and validate experimental data .
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from variations in assay conditions or structural impurities:
- Purity Validation : HPLC-MS to confirm compound integrity (>98% purity) and rule out degradation products .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, serum concentration in cell culture) .
- Meta-Analysis : Cross-reference data with analogs (e.g., methoxy vs. ethoxy derivatives) to isolate substituent-specific effects .
Q. What computational strategies predict target interactions and optimize lead compounds?
Advanced methods include:
- Molecular Dynamics (MD) Simulations : Assess binding stability with targets (e.g., 100 ns simulations to evaluate hydrogen bonding with active sites) .
- Quantum Mechanics (QM) : Calculate electron density maps to guide substituent modifications (e.g., cyano group’s electron-withdrawing effects) .
- Machine Learning (ML) : Train models on public datasets (e.g., ChEMBL) to predict ADMET properties and prioritize synthesizable analogs .
Q. How can regioselectivity challenges in substitution reactions be addressed?
Strategies to control regiochemistry:
- Protecting Groups : Temporarily block reactive sites (e.g., amine protection during thioether formation) .
- Catalytic Systems : Use transition metals (e.g., Pd/Cu) to direct substitutions to specific positions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at less hindered sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
